molecular formula C13H4F8O3S B2426604 2,3,4,5,6-Pentafluorophenyl 3-(trifluoromethyl)benzenesulfonate CAS No. 885950-36-7

2,3,4,5,6-Pentafluorophenyl 3-(trifluoromethyl)benzenesulfonate

Cat. No.: B2426604
CAS No.: 885950-36-7
M. Wt: 392.22
InChI Key: UPUKINIZGPNNNQ-UHFFFAOYSA-N
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Description

2,3,4,5,6-Pentafluorophenyl 3-(trifluoromethyl)benzenesulfonate is a chemical compound with the molecular formula C13H4F8O3S and a molecular weight of 392.22 g/mol . This compound is characterized by the presence of multiple fluorine atoms, which contribute to its unique chemical properties and reactivity.

Preparation Methods

The synthesis of 2,3,4,5,6-Pentafluorophenyl 3-(trifluoromethyl)benzenesulfonate typically involves the reaction of pentafluorophenol with 3-(trifluoromethyl)benzenesulfonyl chloride under suitable conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction . The reaction conditions often include an inert atmosphere and a solvent like dichloromethane to facilitate the reaction.

Chemical Reactions Analysis

2,3,4,5,6-Pentafluorophenyl 3-(trifluoromethyl)benzenesulfonate undergoes various types of chemical reactions, including:

Common reagents used in these reactions include bases like triethylamine and solvents such as dichloromethane. The major products formed from these reactions depend on the specific reactants and conditions used.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2,3,4,5,6-Pentafluorophenyl 3-(trifluoromethyl)benzenesulfonate involves its ability to act as an electrophile in various chemical reactions. The electron-withdrawing fluorine atoms increase the electrophilicity of the compound, making it highly reactive towards nucleophiles . This reactivity is utilized in various synthetic applications, including coupling and substitution reactions.

Comparison with Similar Compounds

2,3,4,5,6-Pentafluorophenyl 3-(trifluoromethyl)benzenesulfonate can be compared with similar compounds such as:

The uniqueness of this compound lies in its high fluorine content, which imparts distinct chemical properties and reactivity compared to other similar compounds.

Properties

IUPAC Name

(2,3,4,5,6-pentafluorophenyl) 3-(trifluoromethyl)benzenesulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H4F8O3S/c14-7-8(15)10(17)12(11(18)9(7)16)24-25(22,23)6-3-1-2-5(4-6)13(19,20)21/h1-4H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPUKINIZGPNNNQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)S(=O)(=O)OC2=C(C(=C(C(=C2F)F)F)F)F)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H4F8O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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